molecular formula C8H9BF2O4 B8208892 2,6-Dfluoro-3-(methoxymethoxy)phenylboronic acid

2,6-Dfluoro-3-(methoxymethoxy)phenylboronic acid

Cat. No.: B8208892
M. Wt: 217.96 g/mol
InChI Key: RSESQJCMPOFWCS-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-(methoxymethoxy)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with two fluorine atoms at the 2- and 6-positions and a methoxymethoxy (-OCH₂OCH₃) group at the 3-position. This structure combines electron-withdrawing fluorine atoms with a polar, sterically demanding methoxymethoxy substituent, making it distinct from simpler phenylboronic acids. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, sensing applications, and drug delivery systems due to their ability to form reversible covalent bonds with diols .

Properties

IUPAC Name

[2,6-difluoro-3-(methoxymethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF2O4/c1-14-4-15-6-3-2-5(10)7(8(6)11)9(12)13/h2-3,12-13H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSESQJCMPOFWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)OCOC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dfluoro-3-(methoxymethoxy)phenylboronic acid typically involves the reaction of 2,6-difluoro-3-(methoxymethoxy)phenylboronic acid with appropriate reagents under controlled conditions . One common method involves the use of boronic acid derivatives and palladium-catalyzed cross-coupling reactions . The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and bases like potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-Dfluoro-3-(methoxymethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, boronates, and substituted phenylboronic acids .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of boronic acids, including 2,6-difluoro-3-(methoxymethoxy)phenylboronic acid, is in the Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of carbon-carbon bonds, which is essential in synthesizing complex organic molecules. The fluorine substituents enhance the reactivity and selectivity of the reactions, making them valuable in pharmaceutical development and materials chemistry .

Functionalization of Aromatic Compounds
Boronic acids are also utilized in the functionalization of aromatic compounds. The presence of fluorine and methoxymethoxy groups can influence the electronic properties of the molecule, allowing for selective reactions that can lead to diverse derivatives with potential applications in drug discovery .

Material Science

Polymer Chemistry
In materials science, boronic acids are used to synthesize new polymers and covalent organic frameworks (COFs). The unique properties imparted by fluorine substituents can lead to materials with enhanced thermal stability and conductivity . The methoxymethoxy group may also facilitate solubility and processability in various solvents.

Sensors and Fluorophores
The ability of boronic acids to form complexes with diols makes them suitable for developing sensors for biological molecules. Fluorinated phenylboronic acids have been particularly noted for their increased binding affinities and selectivity towards certain analytes, which is crucial for sensor applications .

Case Studies

Study Findings
Golovanov et al. (2021)Investigated trifluoromethoxy phenylboronic acids for their binding properties with glucose and fructose, highlighting potential applications in diabetes diagnostics .
Research on Antimicrobial ActivityDemonstrated that fluorinated phenylboronic acids exhibit significant antibacterial activity against various pathogens, suggesting their potential as therapeutic agents .
Applications in Polymer ChemistryExplored the use of boronic acids in creating thermally stable polymers with enhanced conductivity properties .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key structural analogs and their differences are summarized below:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features
2,6-Difluoro-3-(methoxymethoxy)phenylboronic acid 2-F, 6-F, 3-OCH₂OCH₃ ~216 (estimated) Bulky methoxymethoxy group enhances polarity; fluorines reduce electron density.
2,6-Difluoro-3-methoxyphenylboronic acid 2-F, 6-F, 3-OCH₃ ~188 Smaller methoxy group reduces steric hindrance compared to methoxymethoxy.
4-Methoxy-3-methylphenylboronic acid 4-OCH₃, 3-CH₃ ~166 Methyl and methoxy groups provide electronic modulation without fluorines.
2,6-Difluoro-4-methoxyphenylboronic acid 2-F, 6-F, 4-OCH₃ ~188 Methoxy at para position alters electronic effects and steric interactions.
Phenylboronic acid No substituents ~122 Baseline for comparison; high solubility in ethers and ketones.

Key Observations :

  • Substituent Position : Fluorine atoms at 2- and 6-positions create ortho-difluoro effects, deactivating the ring and directing reactivity .
  • Methoxymethoxy vs.

Solubility and Physical Properties

  • 2,6-Difluoro-3-(methoxymethoxy)phenylboronic acid : Predicted solubility is moderate in polar aprotic solvents (e.g., acetone, chloroform) due to the methoxymethoxy group, but lower in hydrocarbons due to fluorine-induced hydrophobicity .
  • Comparison with Analogs: Phenylboronic acid has high solubility in ethers (e.g., dipropyl ether) but very low solubility in hydrocarbons . Pinacol esters of phenylboronic acid show improved solubility in non-polar solvents due to reduced hydrogen bonding . Fluorinated analogs like 2,6-Difluoro-4-(methylthio)phenylboronic acid (MW 204) exhibit predicted densities of ~1.38 g/cm³ and pKa ~8.15, indicating moderate acidity .

Reactivity in Cross-Coupling Reactions

  • However, the methoxymethoxy group may donate electron density via resonance, partially counteracting this effect .
  • Steric Effects : The bulky 3-methoxymethoxy group may hinder access to the boron center, requiring optimized catalysts (e.g., Pd with bulky ligands) for efficient coupling .
  • Comparison with 2,6-Difluoro-3-methoxyphenylboronic acid : The smaller methoxy group in this analog reduces steric hindrance, likely enhancing reactivity in cross-couplings .

Biological Activity

2,6-Dfluoro-3-(methoxymethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, making them valuable in drug development, particularly for anticancer and antibacterial therapies.

The compound's structure features a phenyl ring substituted with fluorine and methoxy groups, which enhance its solubility and biological activity. Boronic acids can form reversible covalent bonds with diols, a property that is exploited in various biochemical applications.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. The mechanism of action often involves the inhibition of proteasomes, leading to the accumulation of pro-apoptotic factors in cancer cells.

  • Case Study : A study demonstrated that related boronic acid compounds inhibited cell growth in various cancer cell lines. The IC50 values for these compounds ranged from 6 nM to 8.21 nM, suggesting potent activity against cancer cells .

Antibacterial Activity

Boronic acids have also shown promise as antibacterial agents. Their ability to bind to bacterial surface components can disrupt essential processes within the bacteria.

  • Research Findings : A study highlighted that phenylboronic acid derivatives could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves the recognition of glycolipids on bacterial surfaces, leading to bacterial aggregation and subsequent cell death .

The biological activity of this compound can be attributed to several mechanisms:

  • Proteasome Inhibition : Similar to bortezomib, this compound may inhibit the proteasome pathway, disrupting protein degradation and promoting apoptosis in cancer cells.
  • Antibacterial Aggregation : The interaction with bacterial glycolipids leads to aggregation and enhanced killing of bacteria.
  • Targeting Specific Enzymes : The compound may selectively inhibit enzymes involved in tumor progression or bacterial survival.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeIC50 Value (nM)Reference
AnticancerVarious cancer cell lines6 - 8.21
AntibacterialE. coliNot specified
AntibacterialS. aureusNot specified

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